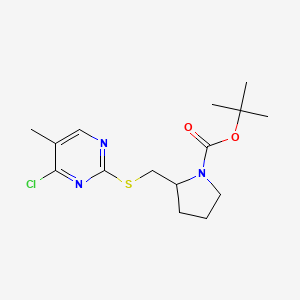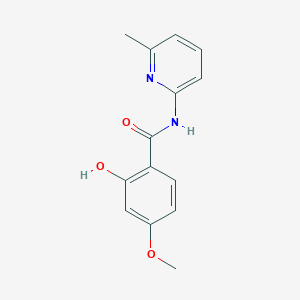
2,4-Dichloroquinazoline-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloroquinazoline-d4 is a deuterated derivative of 2,4-dichloroquinazoline, a compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds consisting of two fused six-membered aromatic rings. The deuterated form, this compound, is often used in scientific research to study the behavior and properties of its non-deuterated counterpart due to the presence of deuterium atoms, which can provide insights into reaction mechanisms and pathways.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2,4-Dichloroquinazoline-d4 typically involves the following steps:
Synthesis of 2,4-quinazoline diones: Ortho-aminobenzoic acid reacts with potassium cyanate in water as a solvent at a temperature range of 20 to 100°C and a pH of 9 to 12 to generate 2,4-quinazoline diones
Chlorination Reaction: The 2,4-quinazoline diones undergo a chlorination reaction with a chlorinating agent in the presence of a fatty amine as a solvent to produce 2,4-dichloroquinazoline
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The use of non-toxic solvents and accessible raw materials makes the process suitable for large-scale production .
化学反応の分析
Types of Reactions
2,4-Dichloroquinazoline-d4 undergoes various chemical reactions, including:
Substitution Reactions: It reacts with N-substituted cyclic amines to form 2-amino-4-chloroquinazolines.
Oxidation and Reduction Reactions: These reactions can modify the quinazoline ring, although specific conditions and reagents vary.
Common Reagents and Conditions
Chlorinating Agents: Used in the chlorination step to introduce chlorine atoms.
N-substituted Cyclic Amines: React with this compound to form substituted quinazolines.
Major Products
2-amino-4-chloroquinazolines: Formed from substitution reactions with cyclic amines.
科学的研究の応用
2,4-Dichloroquinazoline-d4 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various quinazoline derivatives.
Biology: Studied for its interactions with biological molecules and potential as a pharmacological agent.
Medicine: Investigated for its anti-angiogenesis activities and potential use in cancer therapy.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2,4-Dichloroquinazoline-d4 involves its interaction with molecular targets such as DNA and enzymes. It has been shown to inhibit topoisomerase II (Topo II), an enzyme involved in DNA replication and repair. This inhibition leads to the disruption of DNA processes, inducing apoptosis in cancer cells . The compound also exhibits DNA intercalation properties, which further contribute to its cytotoxic effects .
類似化合物との比較
2,4-Dichloroquinazoline-d4 can be compared with other quinazoline derivatives, such as:
2,4-Dichloroquinazoline: The non-deuterated form, which shares similar chemical properties but lacks the deuterium atoms.
1,2,4-triazolo[4,3-c]quinazolines: These compounds also exhibit DNA intercalation and Topo II inhibition but have different structural features and biological activities.
The uniqueness of this compound lies in its deuterated nature, which allows for detailed mechanistic studies and provides insights into the behavior of its non-deuterated counterpart.
特性
分子式 |
C8H4Cl2N2 |
|---|---|
分子量 |
203.06 g/mol |
IUPAC名 |
2,4-dichloro-5,6,7,8-tetradeuterioquinazoline |
InChI |
InChI=1S/C8H4Cl2N2/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H/i1D,2D,3D,4D |
InChIキー |
TUQSVSYUEBNNKQ-RHQRLBAQSA-N |
異性体SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=NC(=N2)Cl)Cl)[2H])[2H] |
正規SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 2-[[[(4-ethoxybenzoyl)amino]thioxomethyl]amino]-3,5-diiodo-](/img/structure/B13948264.png)

![3-(piperidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13948288.png)





![5-{(Z)-[4-(2-Pyridinylsulfamoyl)phenyl]diazenyl}-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13948323.png)

![2-Amino-3-methyl-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)butan-1-one](/img/structure/B13948330.png)



